13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one
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Description
13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a useful research compound. Its molecular formula is C21H17N5OS and its molecular weight is 387.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant Potential and Molecular Docking Studies
Research on novel heterocyclic compounds, including those containing pyrazole, thiazole, and pyridine moieties, highlights the investigation of antioxidant potential through DPPH scavenging assays and molecular docking studies. These studies aim to understand the relationship between the structures of studied compounds and their antioxidant activities, potentially indicating the relevance of similar compounds in antioxidant research (Kaddouri et al., 2020).
Antiviral Activity and Chemical Synthesis
Another study focused on the synthesis, reactions, and antiviral activity of pyrazolo[3,4-b]pyridine and pyrido[2′,3′:3,4]pyrazolo[1,5-c][1,2,4]triazine derivatives, which emphasizes the chemical synthesis and evaluation of heterocyclic compounds for potential antiviral applications (Attaby et al., 2006).
Crystal Structure Analysis
The molecular and crystal structure of related compounds, like 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, provides insights into the conformation and arrangements within crystals, contributing to the understanding of structural characteristics that influence the activity of such compounds (Dolzhenko et al., 2011).
Antibacterial and Surface Activity
The synthesis of 1,2,4-triazole derivatives and their examination for antibacterial and surface activity demonstrates the potential application of heterocyclic compounds in developing new antibacterial agents and surface-active substances (El-Sayed, 2006).
Properties
IUPAC Name |
13,14-dimethyl-8-(pyridin-2-ylmethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c1-12-13(2)28-20-17(12)21(27)26-19(24-20)16-9-4-3-8-15(16)18(25-26)23-11-14-7-5-6-10-22-14/h3-10H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSNFPWQQBQVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)NCC5=CC=CC=N5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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